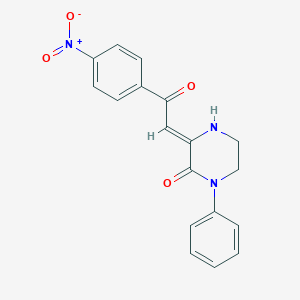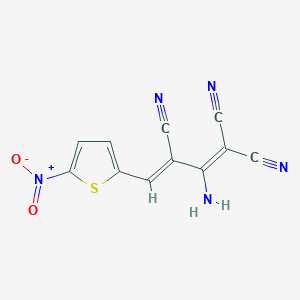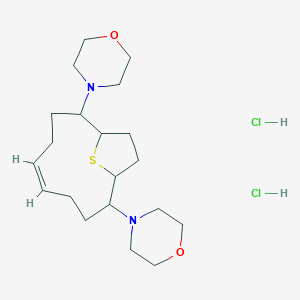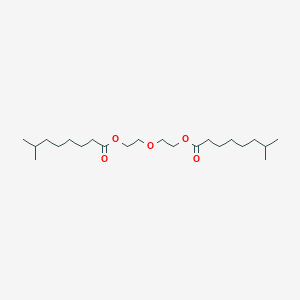
2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(ethylamino)-4'-methoxyacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(ethylamino)-4'-methoxyacetanilide, commonly known as CDM, is a chemical compound that has been widely used in scientific research. CDM is a derivative of the popular drug acetaminophen and has been used as a tool to study various biological processes.
Mechanism of Action
CDM works by covalently modifying the target molecule, which can be a protein, enzyme, or receptor. The modification occurs through the formation of a covalent bond between the nitro group of CDM and the amino acid residues of the target molecule. This modification can affect the function of the target molecule, leading to changes in biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CDM depend on the target molecule being modified. For example, modification of the enzyme acetylcholinesterase by CDM can lead to inhibition of its activity, which can affect the breakdown of acetylcholine in the nervous system. Modification of the receptor CXCR4 by CDM can affect its binding to ligands, which can affect immune response and cancer metastasis.
Advantages and Limitations for Lab Experiments
CDM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing it to modify intracellular targets. It is also stable and can be stored for long periods of time. However, CDM has limitations as well. It can modify multiple amino acid residues in a target molecule, making it difficult to identify the specific site of modification. Additionally, CDM can modify non-specific targets, leading to off-target effects.
Future Directions
For the use of CDM include the development of selective derivatives and the study of disease-related targets.
Synthesis Methods
CDM can be synthesized by reacting 2-chloro-4,6-dinitroaniline with 5-ethylamino-2-methoxybenzoic acid followed by acetylation of the amino group. The resulting compound is then coupled with diazonium salt of 2-hydroxy-4-methoxyacetanilide to form CDM.
Scientific Research Applications
CDM has been used as a tool to study various biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand binding. It has been used to study the interaction between the protein kinase CK2 and its substrate, the tumor suppressor protein p53. CDM has also been used to study the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system. Additionally, CDM has been used to study the binding of ligands to the G protein-coupled receptor CXCR4, a receptor involved in immune response and cancer metastasis.
properties
CAS RN |
170778-70-8 |
|---|---|
Product Name |
2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(ethylamino)-4'-methoxyacetanilide |
Molecular Formula |
C17H17ClN6O6 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C17H17ClN6O6/c1-4-19-14-7-12(20-9(2)25)13(8-16(14)30-3)21-22-17-11(18)5-10(23(26)27)6-15(17)24(28)29/h5-8,19H,4H2,1-3H3,(H,20,25) |
InChI Key |
QXLFBJPUEXMTMJ-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)

![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)




![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
